molecular formula C8H4F3IO2 B2711000 5-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 655-00-5

5-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No. B2711000
CAS RN: 655-00-5
M. Wt: 316.018
InChI Key: YCXYILXKMVBHHE-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)benzoic acid, also known as ITBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid, which is a common organic acid used in the synthesis of many other compounds. ITBA has a unique structure that makes it useful in the study of biochemical and physiological processes.

Scientific Research Applications

Selective Lithiation and Electrophilic Substitution

5-Iodo-2-(trifluoromethyl)benzoic acid plays a crucial role in the selective lithiation and subsequent electrophilic substitution reactions. Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound serves as a precursor for further synthesis, highlighting its utility in creating 5-substituted derivatives through consecutive reactions with tert-butyllithium and an electrophile (Schlosser, Porwisiak, & Mongin, 1998).

Facile, One-Pot Synthesis Techniques

Al‐Zoubi et al. (2015) developed a facile, efficient, and gram-scale method for converting para-anisic acid into 3,4,5-triiodoanisole through a one-pot C–H iodination/ipso-iododecarboxylation reaction. This method utilized commercially available benzoic acid, allowing the reaction to be performed on a multigram scale in good yield. The potential applications of this technique in preparing novel site-selective metal–iodine exchange and Suzuki–Miyaura cross-coupling reactions underscore the importance of such compounds in synthetic chemistry (Al‐Zoubi et al., 2015).

Continuous Flow Iodination

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions was explored by Dunn et al. (2018), showcasing the efficiency of LDA and PhLi as bases. This method emphasizes the importance of 5-Iodo-2-(trifluoromethyl)benzoic acid derivatives in achieving desired regioisomers through controlled reactions, which are crucial for the development of specific compounds in pharmaceuticals and materials science (Dunn et al., 2018).

Regioselective Synthesis of Heterocyclic Compounds

Barve et al. (2017) highlighted the regioselective synthesis of novel 1,2,3-triazole-fused-1,5-benzoxazocinones through intramolecular cyclization of substituted ethynyl triazoyl benzoic acids. A crucial precursor, 5-iodo-1,2,3-triazole benzoate, obtained from substituted 2-azido benzoic acid esters, underscores the role of 5-Iodo-2-(trifluoromethyl)benzoic acid derivatives in the synthesis of complex heterocyclic compounds (Barve, Thikekar, & Sun, 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Iodo-2-(trifluoromethyl)benzoic acid are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets, which have yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Iodo-2-(trifluoromethyl)benzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.

properties

IUPAC Name

5-iodo-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXYILXKMVBHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(trifluoromethyl)benzoic acid

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